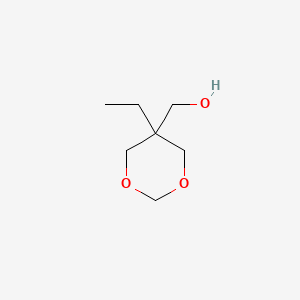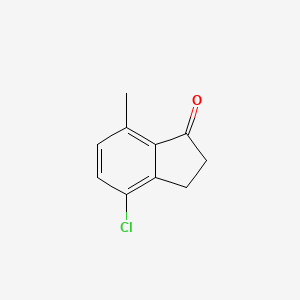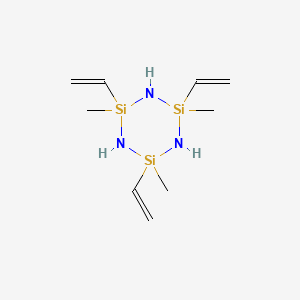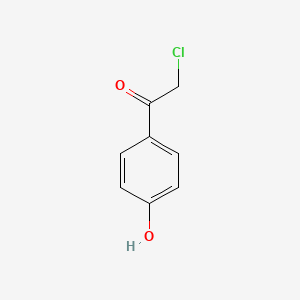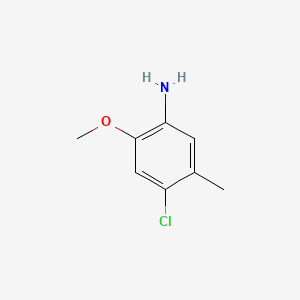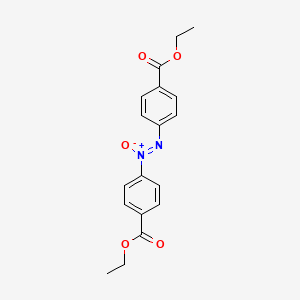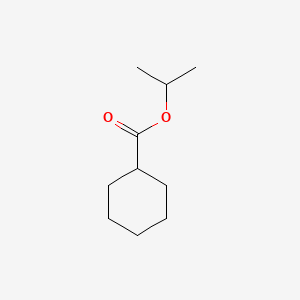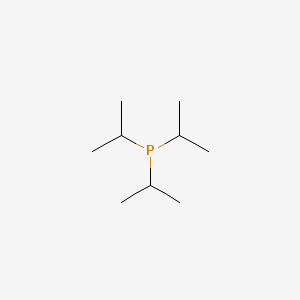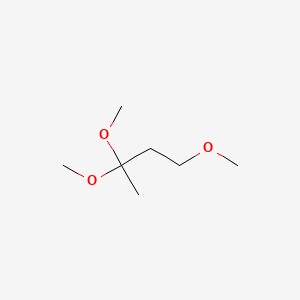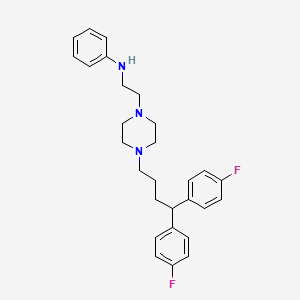
Difluanazine
Overview
Description
Tebufelone is a novel nonsteroidal anti-inflammatory drug (NSAID) belonging to the di-tert-butylphenol class. It was developed to provide steroid-like efficacy with a more favorable safety profile compared to conventional NSAIDs. Tebufelone is known for its potent anti-inflammatory, analgesic, and anti-pyretic properties, making it a promising candidate for treating various inflammatory conditions .
Preparation Methods
Tebufelone is synthesized through a series of chemical reactions involving di-tert-butylphenol derivatives. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with di-tert-butylphenol.
Alkylation: The phenol group is alkylated to introduce the hexyn-1-one moiety.
Oxidation: The resulting intermediate undergoes oxidation to form the final product, tebufelone.
Industrial production methods for tebufelone involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions .
Chemical Reactions Analysis
Tebufelone undergoes various chemical reactions, including:
Oxidation: Tebufelone can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert tebufelone to its hydroquinone derivatives.
Substitution: Tebufelone can undergo substitution reactions, particularly at the phenolic hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are quinones, hydroquinones, and substituted phenols .
Scientific Research Applications
Chemistry: Tebufelone serves as a model compound for studying the structure-activity relationship of di-tert-butylphenol derivatives.
Biology: Tebufelone’s ability to inhibit cyclooxygenase and lipoxygenase enzymes makes it a valuable tool for studying inflammatory pathways.
Mechanism of Action
Tebufelone exerts its effects by inhibiting the enzymes cyclooxygenase (COX) and 5-lipoxygenase (5-LO). These enzymes are involved in the biosynthesis of eicosanoids, which are key mediators of inflammation. By inhibiting these enzymes, tebufelone reduces the production of pro-inflammatory prostaglandins and leukotrienes, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Tebufelone is compared with other similar compounds, such as indomethacin and RG-5901. While tebufelone is a more potent cyclooxygenase inhibitor than indomethacin, it is a less potent 5-lipoxygenase inhibitor than RG-5901. Other structurally related compounds under development include E-5110 and KME-4, which are also di-tert-butylphenol derivatives. Tebufelone’s unique combination of cyclooxygenase and 5-lipoxygenase inhibition sets it apart from these compounds .
References
Properties
IUPAC Name |
N-[2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33F2N3/c29-25-12-8-23(9-13-25)28(24-10-14-26(30)15-11-24)7-4-17-32-19-21-33(22-20-32)18-16-31-27-5-2-1-3-6-27/h1-3,5-6,8-15,28,31H,4,7,16-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBCJAOQRBZXQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CCNC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203727 | |
| Record name | Difluanazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5522-39-4 | |
| Record name | Difluanazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005522394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difluanazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIFLUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G412821A8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


